(E)-1-Chloro-4-(2-tosylvinyl)benzene
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Overview
Description
(E)-1-Chloro-4-(2-tosylvinyl)benzene is an organic compound that features a vinyl group substituted with a tosyl group and a chlorine atom on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Chloro-4-(2-tosylvinyl)benzene typically involves the reaction of 1-chloro-4-vinylbenzene with tosyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Chloro-4-(2-tosylvinyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The vinyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The vinyl group can be reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include epoxides and diols.
Reduction Reactions: Products include alkanes and other reduced derivatives.
Scientific Research Applications
(E)-1-Chloro-4-(2-tosylvinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of vinyl and tosyl groups on biological systems.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-Chloro-4-(2-tosylvinyl)benzene involves its interaction with various molecular targets. The vinyl group can participate in addition reactions, while the tosyl group can act as a leaving group in substitution reactions. These interactions can affect molecular pathways and lead to the formation of new compounds with different properties.
Comparison with Similar Compounds
Similar Compounds
(E)-β-Fluorovinyl Sulfones: These compounds have similar vinyl and sulfone groups but differ in the presence of fluorine instead of chlorine.
1-Ethynyl-3-nitrobenzene: This compound has an ethynyl group instead of a vinyl group and a nitro group instead of a tosyl group.
Uniqueness
(E)-1-Chloro-4-(2-tosylvinyl)benzene is unique due to the combination of its vinyl, tosyl, and chlorine substituents. This combination imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H13ClO2S |
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Molecular Weight |
292.8 g/mol |
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C15H13ClO2S/c1-12-2-8-15(9-3-12)19(17,18)11-10-13-4-6-14(16)7-5-13/h2-11H,1H3/b11-10+ |
InChI Key |
ZTANDMOVOHKLEH-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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